molecular formula C17H15N3O5S B12171100 4-hydroxy-6-methoxy-N-(4-sulfamoylphenyl)quinoline-3-carboxamide

4-hydroxy-6-methoxy-N-(4-sulfamoylphenyl)quinoline-3-carboxamide

Cat. No.: B12171100
M. Wt: 373.4 g/mol
InChI Key: XAJLRNUAOIBOOW-UHFFFAOYSA-N
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Description

4-hydroxy-6-methoxy-N-(4-sulfamoylphenyl)quinoline-3-carboxamide is a quinoline derivative known for its significant pharmaceutical and biological activities. Quinoline derivatives are widely studied due to their diverse applications in medicinal chemistry, including antibacterial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-6-methoxy-N-(4-sulfamoylphenyl)quinoline-3-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate aniline derivatives with ethyl cyanoacetate, followed by various substitution reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. These methods may involve the use of catalysts and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-6-methoxy-N-(4-sulfamoylphenyl)quinoline-3-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives with enhanced biological activities .

Scientific Research Applications

4-hydroxy-6-methoxy-N-(4-sulfamoylphenyl)quinoline-3-carboxamide has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-6-methoxy-N-(4-sulfamoylphenyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes or interfere with DNA replication, leading to its antibacterial and anticancer effects. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-6-methoxy-N-(4-sulfamoylphenyl)quinoline-3-carboxamide is unique due to its specific functional groups, which confer distinct biological activities. Its combination of hydroxyl, methoxy, and sulfamoylphenyl groups enhances its interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C17H15N3O5S

Molecular Weight

373.4 g/mol

IUPAC Name

6-methoxy-4-oxo-N-(4-sulfamoylphenyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H15N3O5S/c1-25-11-4-7-15-13(8-11)16(21)14(9-19-15)17(22)20-10-2-5-12(6-3-10)26(18,23)24/h2-9H,1H3,(H,19,21)(H,20,22)(H2,18,23,24)

InChI Key

XAJLRNUAOIBOOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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